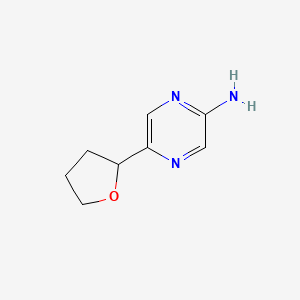

5-(Tetrahydrofuran-2-yl)pyrazin-2-amine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. These structures are integral to a myriad of natural products and synthetic compounds with profound biological and industrial importance. 5-(Tetrahydrofuran-2-yl)pyrazin-2-amine is a prime example of a molecule that marries two distinct and significant heterocyclic systems: a pyrazine (B50134) ring and a tetrahydrofuran (B95107) ring. The pyrazine core is an aromatic diazine, while the tetrahydrofuran moiety is a saturated five-membered cyclic ether. The amalgamation of an aromatic, electron-deficient system with a flexible, saturated oxygen-containing ring presents a fascinating scaffold for chemical exploration.

Significance of Pyrazine and Tetrahydrofuran Substructures in Organic Synthesis and Medicinal Chemistry

The pyrazine ring is a prevalent scaffold in numerous biologically active compounds. mdpi.comresearchgate.netnih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction in many biological systems. imist.ma In medicinal chemistry, the pyrazine nucleus is often utilized as a bioisostere for other aromatic rings to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. imist.ma Several FDA-approved drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anticancer drug bortezomib, feature a pyrazine core, highlighting its therapeutic relevance. mdpi.comnih.gov

The tetrahydrofuran (THF) moiety, a saturated five-membered cyclic ether, is also a key structural motif in a variety of natural products and pharmaceuticals. nih.govresearchgate.net It is often incorporated into drug candidates to enhance their solubility, metabolic stability, and cell permeability. pharmablock.com The oxygen atom in the THF ring can participate in hydrogen bonding, and the ring's conformational flexibility can allow for optimal binding to biological targets. nih.gov The tetrahydrofuran ring is a common P2 ligand in the design of HIV protease inhibitors, demonstrating its importance in creating potent therapeutic agents. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 165.09021215 g/mol |

| Monoisotopic Mass | 165.09021215 g/mol |

| Topological Polar Surface Area | 61.9 Ų |

| Heavy Atom Count | 13 |

| Complexity | 169 |

Data sourced from PubChem CID 119092358. nih.gov

Overview of Research Trajectories for Related Chemical Entities

Research into aminopyrazine derivatives has been particularly fruitful. These compounds have been extensively investigated as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases. acs.orgmdpi.com The 2-aminopyrazine (B29847) scaffold is a key component in inhibitors of various kinases, including FGFR. acs.org The amino group can form crucial hydrogen bonds with the hinge region of the kinase active site.

Similarly, the incorporation of tetrahydrofuran and its derivatives into bioactive molecules is a well-established strategy in drug discovery. The synthesis of functionalized tetrahydrofurans is an active area of research, with numerous methods developed for their stereoselective preparation. nih.gov The combination of a pyrazine ring with a tetrahydrofuran moiety in a single molecule is a less explored area, presenting an opportunity for the discovery of novel chemical entities with unique properties.

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is warranted by the promising characteristics of its constituent parts. The fusion of a biologically validated pyrazine core with a pharmacokinetically favorable tetrahydrofuran ring suggests that this hybrid molecule could exhibit interesting biological activities. A thorough study of its synthesis, chemical properties, and potential applications could lead to the development of new therapeutic agents or functional materials. The exploration of this specific compound will contribute to the broader understanding of structure-activity relationships in pyrazine-based medicinal chemistry and expand the chemical space for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

5-(oxolan-2-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H11N3O/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H2,9,11) |

InChI Key |

STKPFAXEFCXNCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CN=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Toward 5 Tetrahydrofuran 2 Yl Pyrazin 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-(Tetrahydrofuran-2-yl)pyrazin-2-amine reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnections are centered around the carbon-carbon bond linking the pyrazine (B50134) and tetrahydrofuran (B95107) rings, and the carbon-nitrogen bond of the amino group on the pyrazine core.

One logical approach involves disconnecting the C-C bond between the two heterocyclic rings. This leads to a pyrazine synthon, likely a halogenated or metalated 2-aminopyrazine (B29847), and a tetrahydrofuran synthon, which could be an organometallic reagent or a derivative suitable for nucleophilic substitution. A second key strategy involves the formation of the pyrazine ring as a later step in the synthesis, starting from a precursor that already contains the tetrahydrofuran moiety.

A third disconnection strategy could target the C-N bond of the amino group. This would involve the synthesis of a 5-(tetrahydrofuran-2-yl)pyrazine intermediate, followed by amination. Each of these strategies presents its own set of advantages and challenges regarding precursor availability, reaction efficiency, and control of regioselectivity.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and their subsequent derivatization.

Pyrazine Ring Formation and Functionalization

The construction of the substituted pyrazine core can be achieved through several established methods. A common approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the target molecule, this could involve the reaction of an appropriately substituted α-amino ketone or its equivalent with a suitable reaction partner.

Alternatively, functionalization of a pre-formed pyrazine ring is a viable strategy. Starting with a simple pyrazine, such as 2-aminopyrazine or 2-chloropyrazine, allows for the introduction of the tetrahydrofuran substituent at a later stage. Halogenated pyrazines are particularly useful intermediates as they are amenable to a variety of cross-coupling reactions.

| Starting Material | Reagents and Conditions | Product |

| 1,2-dicarbonyl & 1,2-diamine | Condensation, followed by oxidation | Substituted Pyrazine |

| 2-Chloropyrazine | Aminating agent (e.g., NH3, NaN3) | 2-Aminopyrazine |

| Pyrazine | Halogenating agent (e.g., NBS, NCS) | Halogenated Pyrazine |

This table presents generalized reactions for pyrazine synthesis and functionalization.

Tetrahydrofuran Moiety Introduction and Stereochemical Considerations

The synthesis of the tetrahydrofuran precursor can be approached in several ways. One common method is the cyclization of a 1,4-diol or a related derivative. The stereochemistry at the 2-position of the tetrahydrofuran ring is a critical consideration. Enantioselective methods, such as asymmetric dihydroxylation followed by cyclization, can be employed to control the stereochemical outcome.

Another approach involves the modification of commercially available tetrahydrofuran derivatives. For instance, 2-(bromomethyl)tetrahydrofuran can be converted into an organometallic reagent for subsequent coupling reactions.

| Precursor | Reaction Type | Product |

| Alkene with a hydroxyl group | Intramolecular hydroalkoxylation | Tetrahydrofuran |

| 1,4-Diol | Acid-catalyzed cyclization | Tetrahydrofuran |

| Tetrahydrofuran-2-carboxylic acid | Reduction and functionalization | Functionalized Tetrahydrofuran |

This table outlines general synthetic routes to tetrahydrofuran derivatives.

Linker Chemistry and Coupling Reactions

The crucial step in the synthesis is the formation of the C-C bond between the pyrazine and tetrahydrofuran rings. This can be achieved through various modern cross-coupling reactions. For example, a Suzuki coupling between a boronic acid or ester derivative of one ring and a halide of the other is a powerful method. Similarly, Stille or Negishi couplings using organotin or organozinc reagents, respectively, are also viable options.

Direct C-H arylation has emerged as an atom-economical alternative. This would involve the direct coupling of a C-H bond on the tetrahydrofuran ring with a halogenated pyrazine, or vice versa, typically catalyzed by a palladium complex.

Direct Synthesis Approaches to this compound

While a stepwise approach involving precursor synthesis and subsequent coupling is common, direct synthesis methodologies offer a more convergent and potentially more efficient route. One hypothetical direct approach could involve a multi-component reaction where precursors for both the pyrazine and tetrahydrofuran rings are combined in a single pot. For instance, a reaction between a 1,2-diamine, a dicarbonyl compound bearing a latent tetrahydrofuran precursor, and an aminating agent could, in principle, lead to the target molecule. However, such a strategy would require careful optimization to control selectivity and yield.

Catalytic Systems and Reaction Optimization

The efficiency of many of the key transformations in the synthesis of this compound relies heavily on the choice of catalytic systems. For cross-coupling reactions, palladium-based catalysts with appropriate phosphine (B1218219) ligands are commonly employed. The choice of ligand can significantly influence the reaction rate, yield, and functional group tolerance.

Reaction optimization is a critical aspect of developing a robust synthetic route. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry to maximize the yield and purity of the desired product while minimizing side reactions. Design of experiments (DoE) can be a powerful tool for efficiently exploring the reaction parameter space.

| Reaction Type | Catalyst System | Key Optimization Parameters |

| Suzuki Coupling | Pd(PPh3)4, Pd(dppf)Cl2 | Base, solvent, temperature |

| Stille Coupling | Pd(PPh3)4 | Solvent, temperature |

| C-H Arylation | Pd(OAc)2 with a phosphine ligand | Ligand, oxidant, temperature |

This table summarizes common catalytic systems and optimization parameters for key coupling reactions.

Homogeneous Catalysis in Pyrazine and Tetrahydrofuran Synthesis

Homogeneous catalysis plays a pivotal role in the synthesis of both pyrazine and tetrahydrofuran precursors. For the pyrazine core, transition metal complexes, particularly those of palladium, are instrumental in facilitating cross-coupling reactions to introduce substituents onto the pyrazine ring. For example, the amination of chloropyrazines using palladium catalysts with specialized phosphine ligands is a well-established method for introducing the 2-amino group.

In the realm of tetrahydrofuran synthesis, homogeneous catalysts are employed in various ring-forming reactions. Palladium-catalyzed cycloadditions, for instance, can provide access to highly substituted tetrahydrofurans. These methods often offer high levels of control over the stereochemistry of the resulting cyclic ether.

A hypothetical homogeneous catalytic approach to a key intermediate for this compound could involve the following steps:

| Step | Reaction | Catalyst System (Example) | Precursor 1 | Precursor 2 | Product |

| 1 | Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | 2,5-Dichloropyrazine | Ammonia | 5-Chloro-2-aminopyrazine |

| 2 | Suzuki Coupling | Pd(PPh₃)₄ / Base | 5-Chloro-2-aminopyrazine | Tetrahydrofuran-2-ylboronic acid | This compound |

Heterogeneous Catalysis for Amination and Cyclization Reactions

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, making them attractive for sustainable chemical processes. In the synthesis of 2-aminopyrazines, solid-supported palladium catalysts can be utilized for amination reactions, providing a greener alternative to homogeneous systems.

For the construction of the tetrahydrofuran ring, various solid acid or metal-oxide catalysts can promote cyclization reactions of appropriate diols or unsaturated alcohols. These catalysts can facilitate intramolecular etherification to yield the desired five-membered ring.

An example of a process utilizing heterogeneous catalysis is the hydrogenation of amides to amines, which can be relevant for the synthesis of precursors.

| Catalyst Type | Application in Synthesis | Advantages |

| Palladium on Carbon (Pd/C) | Amination of halopyrazines, Hydrogenation reactions | Readily available, easily recovered, reusable |

| Zeolites | Cyclization of diols to form tetrahydrofurans | Shape selectivity, tunable acidity |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Dehydration and cyclization reactions | Thermally stable, cost-effective |

Enantioselective and Diastereoselective Synthetic Pathways

The tetrahydrofuran moiety in this compound contains a stereocenter at the 2-position. Therefore, the development of enantioselective and diastereoselective synthetic routes is crucial for accessing specific stereoisomers, which may exhibit different biological activities.

Enantioselective synthesis of 2-substituted tetrahydrofurans can be achieved through various catalytic asymmetric reactions. For example, palladium-catalyzed asymmetric cycloadditions of trimethylenemethane with aldehydes can produce enantioenriched 2-substituted tetrahydrofurans nih.gov. Another approach involves the kinetic resolution of racemic tetrahydrofuran precursors using chiral catalysts.

Diastereoselective methods are also important, particularly when multiple stereocenters are present. For instance, the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans has been reported via thermally reactive 1,5-diene-tert-butyl carbonates.

A potential enantioselective route to a key tetrahydrofuran intermediate could be:

| Reaction Type | Chiral Catalyst/Reagent | Starting Material | Product |

| Asymmetric Henry Reaction and Iodocyclization | Copper-chiral ligand complex | γ,δ-Unsaturated alcohol | Enantioenriched 2,5-polysubstituted tetrahydrofuran |

| Palladium-Catalyzed Asymmetric Cycloaddition | Palladium-phosphoramidite complex | Aldehyde and trimethylenemethane precursor | Enantioenriched 2-substituted-4-methylenetetrahydrofuran |

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of non-toxic catalysts, renewable starting materials, and the reduction or elimination of hazardous solvents.

Minisci-type reactions, for example, have been developed for the alkylation of pyrazines under greener conditions, eliminating the need for toxic catalysts and halogenated solvents nih.govresearchgate.net. These radical-based reactions can be a powerful tool for introducing alkyl substituents onto the pyrazine ring.

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can also contribute to a more sustainable synthesis. For instance, the synthesis of pyrimidine derivatives, structurally related to pyrazines, has been achieved using greener approaches.

| Green Chemistry Approach | Application | Benefit |

| Minisci-type reaction | Alkylation of pyrazine core | Avoids toxic catalysts and solvents |

| Microwave-assisted synthesis | Pyrazine functionalization | Reduced reaction times, often solvent-free |

| Use of bio-based starting materials | Synthesis of pyrazine and tetrahydrofuran precursors | Reduces reliance on fossil fuels |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and developing new, more efficient methodologies.

Proposed Reaction Mechanisms for Pyrazine Annulation

The formation of the pyrazine ring, or pyrazine annulation, can proceed through several mechanistic pathways. A common method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The reaction typically begins with the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular cyclization and further dehydration/oxidation leads to the aromatic pyrazine ring.

Radical-mediated pathways, such as the Minisci reaction, offer an alternative for pyrazine functionalization. In these reactions, a radical species is generated and adds to the electron-deficient pyrazine ring. The resulting radical cation intermediate is then oxidized to afford the substituted pyrazine.

Mechanistic Aspects of Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring can occur through various mechanisms depending on the chosen synthetic route. One common pathway is the intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group, resulting in a five-membered ring closure.

Acid-catalyzed cyclization of 1,4-diols is another prevalent method. The mechanism involves the protonation of a hydroxyl group, followed by its departure as a water molecule to form a carbocation. The remaining hydroxyl group then acts as a nucleophile, attacking the carbocation to form the tetrahydrofuran ring.

Theoretical studies have also shed light on the ring-opening reactions of tetrahydrofuran, which can be a key step in certain functionalization strategies. These studies indicate that the interaction between a Lewis acid and the oxygen atom of the tetrahydrofuran ring facilitates the cleavage of a C-O bond nih.govnih.gov.

Role of Catalysts and Reagents in Reaction Progression

The synthesis of this compound likely involves a multi-step process, where the selection of appropriate catalysts and reagents is paramount for achieving the desired product with high yield and purity. While a direct, one-pot synthesis is not prominently documented, analogous reactions in pyrazine chemistry suggest plausible routes.

One potential synthetic strategy involves a cross-coupling reaction. This approach would likely start with a halogenated pyrazin-2-amine, such as 5-bromopyrazin-2-amine, and a tetrahydrofuran-2-ylboronic acid or a related organometallic reagent. In such a scenario, a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], would be instrumental. The reaction would also necessitate a base, for instance, potassium carbonate or sodium carbonate, to facilitate the transmetalation step of the catalytic cycle. The choice of solvent is also critical, with common options including toluene, dioxane, or a mixture of solvents like ethanol and water, depending on the specific nature of the coupling partners.

Another conceivable pathway is through a nucleophilic substitution reaction. This might involve reacting a lithiated pyrazin-2-amine with a suitable electrophile, such as 2-chlorotetrahydrofuran. The generation of the lithiated pyrazine would require a strong organolithium base, for example, n-butyllithium, at low temperatures to prevent side reactions. The subsequent substitution would then form the desired carbon-carbon bond between the pyrazine and tetrahydrofuran rings.

The table below summarizes potential catalysts and reagents that could be employed in the synthesis of this compound, based on analogous chemical transformations.

| Role | Catalyst/Reagent | Plausible Reaction Type |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Suzuki or Stille Coupling |

| Catalyst | Palladium(II) Acetate with a Phosphine Ligand | Heck or Suzuki Coupling |

| Reagent | 5-Bromopyrazin-2-amine | Starting Material for Coupling |

| Reagent | Tetrahydrofuran-2-ylboronic acid or ester | Coupling Partner |

| Reagent | n-Butyllithium | Lithiation for Nucleophilic Substitution |

| Reagent | 2-Chlorotetrahydrofuran | Electrophile for Nucleophilic Substitution |

| Base | Potassium Carbonate, Sodium Carbonate | Suzuki Coupling |

| Base | Sodium Ethoxide, Potassium tert-butoxide | Condensation Reactions |

| Solvent | Toluene, Dioxane, Ethanol/Water | Coupling Reactions |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Organometallic Reactions |

It is important to note that the reaction conditions, including temperature, reaction time, and stoichiometry of the reactants, would need to be carefully optimized to maximize the yield of this compound and minimize the formation of byproducts.

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical steps to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Liquid-Liquid Extraction: A common initial step in the work-up procedure is liquid-liquid extraction. This technique separates the product from the reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution. This is effective for removing inorganic salts and other water-soluble impurities.

Column Chromatography: For the purification of organic compounds, column chromatography is a widely used and effective technique. In the case of this compound, which possesses a polar amino group, silica gel would likely be a suitable stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (such as hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, where the polarity of the solvent mixture is gradually increased, would likely be employed to first elute non-polar impurities, followed by the desired product. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential recrystallization solvents for this compound could include ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.

The following table outlines the common isolation and purification techniques applicable to this compound.

| Technique | Principle of Separation | Typical Application |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Removal of inorganic salts and highly polar/non-polar impurities. |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of the target compound from byproducts and unreacted starting materials. |

| Recrystallization | Difference in solubility at different temperatures | Final purification of the solid product to achieve high purity. |

The purity of the final product would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization and Structural Elucidation of 5 Tetrahydrofuran 2 Yl Pyrazin 2 Amine

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Without access to the actual spectral data from laboratory analysis of "5-(Tetrahydrofuran-2-yl)pyrazin-2-amine," any attempt to create the requested content would be fabricated and scientifically unsound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular structure of a compound through its vibrational modes. For this compound, the spectra would be a composite of the vibrations from the aminopyrazine and tetrahydrofuran (B95107) (THF) moieties.

The vibrational spectrum can be divided into several regions corresponding to specific functional groups. The key expected vibrational frequencies are derived from extensive studies on pyrazine (B50134), aminopyridines, and tetrahydrofuran. mdpi.comresearchgate.netudayton.eduresearchgate.net

N-H Vibrations: The primary amine (-NH₂) group is expected to show characteristic stretching and bending vibrations. Two distinct bands corresponding to asymmetric and symmetric N-H stretching are anticipated in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode typically appears around 1600-1650 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyrazine ring are expected to appear at wavenumbers above 3000 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations from the THF ring would be observed in the 2850-3000 cm⁻¹ range. udayton.edu C-H bending modes for both ring systems would appear in the fingerprint region (below 1500 cm⁻¹).

Ring Vibrations: The pyrazine ring is characterized by C=C and C=N stretching vibrations, which are expected in the 1400-1600 cm⁻¹ region. mdpi.com The THF ring possesses characteristic C-C stretching and C-O-C stretching vibrations. The asymmetric C-O-C stretch is a strong band typically found near 1070 cm⁻¹. udayton.edu

Interactive Data Table: Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | Scissoring (Bend) | 1600 - 1650 | Medium to Strong |

| Pyrazine Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |

| Tetrahydrofuran Ring | Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Tetrahydrofuran Ring | CH₂ Scissoring (Bend) | ~1465 | Medium |

| Tetrahydrofuran Ring | Asymmetric C-O-C Stretch | ~1070 | Strong |

The non-planar structure of the tetrahydrofuran ring is of significant interest. THF is known to exist in a continuous series of conformations between two main forms: a "twisted" C₂ symmetry conformer and a "bent" Cₛ symmetry conformer. nih.govajgreenchem.com These conformers are separated by a very small energy barrier, and both are expected to coexist at room temperature. nih.govajgreenchem.com

Recent spectroscopic studies have shown that the twisted (C₂) conformer is slightly more stable than the bent (Cₛ) conformer. nih.govajgreenchem.com The vibrational spectra, particularly in the low-frequency region (below 400 cm⁻¹), are sensitive to these conformations. Low-temperature Raman spectroscopy of solid THF has identified distinct bands corresponding to the pseudorotational motion of the ring. nist.govnist.gov For this compound, the presence of these multiple low-frequency bands in the Raman spectrum would be a strong indicator of the conformational flexibility of the THF moiety. The relative intensities of conformer-specific bands could provide insight into the predominant conformation of the THF ring when attached to the pyrazine system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The spectrum of this compound would be dominated by the chromophoric aminopyrazine system.

The aminopyrazine moiety contains π-bonds and nitrogen atoms with non-bonding (n) electron pairs, giving rise to two primary types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net For pyrazine and its derivatives, these transitions occur at shorter wavelengths (higher energy). nih.govmdpi.com The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyrazine.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. researchgate.net They are generally lower in intensity than π → π* transitions and occur at longer wavelengths (lower energy). spectrabase.com

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Typical Molar Absorptivity (ε) |

| π → π | Pyrazine Ring | 250 - 280 | High (> 5,000) |

| n → π | Pyrazine N atoms | 300 - 340 | Low (< 1,000) |

The polarity of the solvent can influence the energy of the electronic orbitals and thus shift the absorption maxima (λₘₐₓ). This phenomenon, known as solvatochromism, can help in assigning the nature of the electronic transitions. researchgate.netnih.gov

Hypsochromic Shift (Blue Shift): The n → π* transition is expected to undergo a hypsochromic shift as solvent polarity increases. Polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength. spectrabase.com

Bathochromic Shift (Red Shift): The π → π* transition typically shows a bathochromic shift with increasing solvent polarity. The π* excited state is often more polar than the π ground state. Therefore, a polar solvent will stabilize the excited state more than the ground state, decreasing the energy gap for the transition and shifting the absorption to a longer wavelength.

X-ray Crystallography for Solid-State Structure Determination

While an experimental crystal structure for this compound has not been reported, a hypothetical solid-state structure can be proposed based on known structures of related pyrazine and amine-containing heterocyclic compounds. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

In a crystalline lattice, the molecules would likely be arranged to maximize stabilizing intermolecular forces. Key expected interactions include:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor (-NH₂), while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. It is highly probable that intermolecular hydrogen bonds of the N-H···N type would be a dominant feature, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The planar, electron-deficient pyrazine rings are expected to participate in π-π stacking interactions. These interactions, where the rings align face-to-face or in an offset manner, are a common feature in the crystal packing of aromatic heterocycles.

The orientation of the tetrahydrofuran ring relative to the pyrazine ring would be a critical feature. The dihedral angle between the two rings would be determined by a balance between steric hindrance and the optimization of intermolecular packing forces. In the solid state, the flexible THF ring would likely adopt one of its low-energy conformations (C₂ or Cₛ).

Interactive Data Table: Expected Structural Parameters

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=N (Pyrazine) | ~1.33 Å |

| Bond Length | C=C (Pyrazine) | ~1.39 Å |

| Bond Length | C-NH₂ (Pyrazine) | ~1.36 Å |

| Bond Length | C-O (THF) | ~1.43 Å |

| Bond Angle | C-N-C (Pyrazine) | ~116° |

| Intermolecular Interaction | N-H···N Hydrogen Bond | ~2.9 - 3.2 Å |

Report on Spectroscopic and Structural Data for this compound

Following a comprehensive search of publicly available scientific databases and academic literature, it has been determined that single-crystal X-ray diffraction data for the compound this compound is not available.

The requested article, with its specific focus on the detailed structural elucidation of this compound through crystallographic methods, cannot be generated at this time. The core of the requested content hinges on the availability of precise data points such as bond lengths, bond angles, torsion angles, and detailed descriptions of intermolecular interactions and crystal packing, all of which are derived from single-crystal X-ray diffraction studies.

Searches were conducted across multiple platforms, including chemical and crystallographic databases, as well as scholarly journals, using a variety of targeted keywords. These searches did not yield any published crystallographic information file (CIF) or any research article detailing the crystal structure of this specific compound.

Without this foundational data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline, which includes:

Polymorphism and Solid-State Structural Diversity:The study of polymorphism requires the characterization of at least one crystal form, which has not been reported.

Therefore, the generation of the requested article with the specified content and data tables is not feasible. Should crystallographic data for this compound become publicly available in the future, the requested analysis and article can be produced.

Computational and Theoretical Investigations of 5 Tetrahydrofuran 2 Yl Pyrazin 2 Amine

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular structure, reactivity, and spectroscopic properties of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For a molecule like 5-(Tetrahydrofuran-2-yl)pyrazin-2-amine, DFT methods such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly employed to balance computational cost and accuracy.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, which features a flexible tetrahydrofuran (B95107) ring connected to a pyrazine (B50134) system, conformational analysis is crucial.

The tetrahydrofuran ring can adopt various puckered conformations, such as the envelope and twist forms. Furthermore, rotation around the C-C single bond connecting the pyrazine and tetrahydrofuran rings introduces additional conformational possibilities. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them. Studies on similar heterocyclic systems have shown that the orientation of substituents can be stabilized by intramolecular interactions, such as hydrogen bonds.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of a Pyrazine-Tetrahydrofuran System (Hypothetical Data) This table presents typical bond lengths and angles that would be expected from a DFT/B3LYP calculation. Actual values for the title compound require specific computation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(pyrazine)-C(THF) | 1.51 Å |

| C-N (pyrazine ring avg.) | 1.34 Å | |

| C-O (THF ring avg.) | 1.43 Å | |

| C-NH2 (pyrazine) | 1.36 Å | |

| Bond Angle (°) | C-C-N (pyrazine ring avg.) | 120.5° |

| C-O-C (THF ring) | 109.8° | |

| Dihedral Angle (°) | N(pyrazine)-C-C-O(THF) | 45.2° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com For pyrazine derivatives, the HOMO is often localized on the electron-rich aminopyrazine ring, while the LUMO may be distributed across the π-conjugated system.

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical Data) Values are illustrative, based on similar heterocyclic compounds, and calculated using DFT/B3LYP methods.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 5.15 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different values of electrostatic potential on the molecular surface, typically color-coded for interpretation.

Red regions indicate the most negative potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the tetrahydrofuran ring due to their high electronegativity. researchgate.net

Blue regions indicate the most positive potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group (NH₂) are expected to be the most electropositive sites. researchgate.net

Green regions represent neutral or zero potential.

The MEP map provides a clear, visual guide to the molecule's reactive behavior and intermolecular interaction sites.

Charge distribution analysis provides quantitative values for the partial atomic charges within a molecule. Methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are used to partition the total electron density among the atoms. While Mulliken charges are computationally simple, they can be highly dependent on the basis set used. NPA is often considered more robust.

This analysis helps in understanding the electrostatic properties of the molecule. For this compound, these calculations would likely show significant negative charges on the nitrogen and oxygen atoms and positive charges on the hydrogen atoms of the amine group, consistent with the qualitative predictions from MEP mapping.

Table 3: Hypothetical Atomic Charges from Natural Population Analysis (NPA) This table illustrates the type of data obtained from an NPA calculation.

| Atom | NPA Charge (e) |

| N (Amine Group) | -0.85 |

| N (Pyrazine Ring) | -0.60 |

| O (THF Ring) | -0.55 |

| H (Amine Group avg.) | +0.42 |

| C (attached to NH2) | +0.25 |

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions, when compared with experimental data, can help confirm the molecular structure and assign spectral peaks. researchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrations. This analysis helps in assigning specific vibrational modes (e.g., N-H stretching, C=N stretching, C-O-C stretching) to the observed peaks in an experimental FT-IR spectrum.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.netrsc.org This method provides information on the absorption maxima (λ_max) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations provide insight into static molecular properties, MD simulations reveal the dynamic behavior of molecules in various environments, such as in solution or interacting with biological macromolecules. mdpi.com

For this compound, an MD simulation could be used to:

Explore its conformational landscape in an aqueous solution, providing a more realistic view of its dominant shapes than gas-phase calculations.

Study its interaction and binding stability with a biological target, such as a protein receptor. nih.govresearchgate.net By simulating the ligand-protein complex, one can analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, calculate the binding free energy, and understand the dynamic nature of the interaction over nanoseconds or longer. researchgate.net

MD simulations are crucial in drug discovery and materials science for understanding how a molecule behaves in a realistic, dynamic setting.

Conformational Dynamics in Solution

The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with biological targets. For a flexible molecule such as this compound, which contains a rotatable bond between the pyrazine and tetrahydrofuran rings, a variety of conformations are possible in solution. Understanding these dynamics is a key aspect of computational analysis.

Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of a molecule. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes. In a typical MD study of this compound, the molecule would be placed in a simulated solvent box, and its trajectory would be calculated by solving Newton's equations of motion for each atom.

The resulting data would reveal the most stable conformations and the energy barriers between them. Key dihedral angles, such as the one defining the orientation of the tetrahydrofuran ring relative to the pyrazine ring, would be monitored to identify the most populated conformational states. The analysis might reveal specific intramolecular hydrogen bonds that stabilize certain conformations, for instance, between the amine group and the oxygen atom of the tetrahydrofuran ring.

Table 1: Illustrative Torsional Angle Populations for the Pyrazine-Tetrahydrofuran Linkage

| Torsional Angle Range (Degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 10 |

| 0 to 60 | 12 |

| 60 to 120 | 23 |

| 120 to 180 | 5 |

Note: This table is for illustrative purposes to show the type of data generated from conformational analysis and does not represent actual experimental or computational results for this compound.

Solvent Effects on Molecular Conformation and Interactions

The surrounding solvent can have a significant impact on the conformation and interactions of a molecule. researchgate.net For this compound, solvents of varying polarity could influence the equilibrium between different conformers.

Computational methods, such as implicit and explicit solvent models, are used to study these effects. Implicit solvent models represent the solvent as a continuous medium with a given dielectric constant, which is computationally efficient. Explicit solvent models, while more computationally intensive, surround the molecule with individual solvent molecules, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

By performing simulations in different solvents (e.g., water, ethanol, chloroform), researchers can predict how the conformational preferences of this compound might change in different biological environments. For example, in a polar protic solvent like water, conformations that expose the amine and pyrazine nitrogens to form hydrogen bonds with water molecules might be favored. In a nonpolar solvent, conformations that minimize the exposed polar surface area might be more stable.

Table 2: Predicted Conformational Energy in Different Solvents

| Solvent | Dielectric Constant | Lowest Energy Conformer (Illustrative) | Relative Energy (kcal/mol) |

| Chloroform | 4.8 | Folded | 0.0 |

| Ethanol | 24.6 | Partially Extended | 1.2 |

| Water | 80.1 | Extended | 2.5 |

Note: This table illustrates how solvent polarity could theoretically affect the conformational energy of this compound. The data is not based on actual calculations for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net For a novel compound like this compound, QSAR can be a valuable tool to predict its potential therapeutic effects and guide the design of more potent analogs.

Derivation of Molecular Descriptors

The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the chemical structure of the molecules. researchgate.net These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic properties (dipole moment, partial charges), and quantum chemical parameters (HOMO/LUMO energies).

For this compound, a range of these descriptors would be calculated using specialized software. For instance, the presence of the pyrazine ring, the amine group, and the tetrahydrofuran moiety would be captured by various electronic and topological descriptors.

Table 3: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Name | Illustrative Value |

| Constitutional | Molecular Weight | 165.19 g/mol |

| Topological | Wiener Index | 345 |

| Geometrical | Molecular Surface Area | 180.5 Ų |

| Electronic | Dipole Moment | 2.5 D |

| Physicochemical | LogP | 0.8 |

Note: The values in this table are illustrative and not the result of specific calculations for this compound.

Predictive Models for Biological Activity based on Structural Features

Once a set of molecular descriptors has been calculated for a series of pyrazine derivatives with known biological activity, statistical methods are employed to build a QSAR model. semanticscholar.orgresearchgate.net Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation that relates the biological activity to a combination of descriptors.

Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. researchgate.net

A successful QSAR model for a series of pyrazine analogs could identify the key structural features that are either beneficial or detrimental to a specific biological activity, such as antimicrobial or anticancer effects. mdpi.commdpi.comnih.govmdpi.commdpi.com For example, the model might reveal that a certain range of lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for high potency.

This predictive model could then be used to estimate the biological activity of this compound and to design new derivatives with potentially improved activity.

Table 4: Illustrative QSAR Equation for a Hypothetical Biological Activity

Activity = 0.5 * LogP - 0.2 * Molecular_Surface_Area + 1.2 * (Presence_of_H_bond_donor) + 2.1

Note: This equation is a simplified, hypothetical example of an MLR-based QSAR model and does not represent a real predictive model for this compound.

Chemical Reactivity and Transformation Studies of 5 Tetrahydrofuran 2 Yl Pyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic diazine, characterized by a π-electron system that is significantly depleted due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The substituents on the ring, a strongly activating amino group and an alkyl-ether type tetrahydrofuran (B95107) group, modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyrazine nucleus is generally challenging due to the deactivating nature of the two ring nitrogen atoms. researchgate.net These nitrogen atoms reduce the electron density of the ring, making it less nucleophilic and, under acidic conditions, can become protonated, which further deactivates the ring towards electrophiles. youtube.com

However, the presence of the powerful electron-donating amino group at the C2 position significantly activates the ring for EAS. The amino group directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself. In 5-(tetrahydrofuran-2-yl)pyrazin-2-amine, the C5 position is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the C3 position.

A pertinent example is the halogenation of 2-aminopyrazine (B29847) itself. Studies have shown that 2-aminopyrazine can be selectively brominated to afford both 2-amino-5-bromopyrazine (B17997) and 2-amino-3,5-dibromopyrazine (B131937), depending on the amount of the halogenating agent used, such as N-bromosuccinimide (NBS). thieme.degoogle.com Microwave-assisted conditions have been found to be particularly effective for these transformations. thieme.de For this compound, monosubstitution would be expected at the C3 position.

| Reaction | Reagent | Predicted Major Product | Reference Analogy |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in Acetonitrile | 3-Bromo-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | thieme.de |

| Nitration | HNO₃/H₂SO₄ (under carefully controlled conditions) | 3-Nitro-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | youtube.com |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrazine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. researchgate.net For this compound, an SNAr reaction would first require the introduction of a suitable leaving group, for instance, through an electrophilic halogenation reaction as described above.

The synthesis of the antiviral drug Favipiravir provides an excellent illustration of this reactivity sequence. nih.govchemicalpapers.com The synthesis commences with 2-aminopyrazine, which is first chlorinated to introduce a leaving group. nih.govchemicalpapers.com This chlorinated intermediate then undergoes a series of nucleophilic substitution reactions to build the final molecule. nih.govchemicalpapers.com

If 3-bromo-5-(tetrahydrofuran-2-yl)pyrazin-2-amine were synthesized, the bromine atom at the C3 position could be displaced by various nucleophiles. The positions on the pyrazine ring most susceptible to nucleophilic attack are generally C2, C3, C5, and C6. The presence of the amino group at C2 and the tetrahydrofuranyl group at C5 would influence the regioselectivity and rate of such a substitution. For instance, a nucleophile could replace the bromo group to introduce new functionalities. A patent describes the substitution of a bromine atom at the C3 position of 2-amino-3,5-dibromopyrazine with nucleophiles like morpholine (B109124) and piperazine (B1678402). google.com

| Substrate | Nucleophile | Potential Product | Reference Analogy |

|---|---|---|---|

| 3-Bromo-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | Morpholine | 3-Morpholino-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | google.com |

| 3-Bromo-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | Sodium Methoxide | 3-Methoxy-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | researchgate.net |

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This reaction typically occurs with oxidizing agents like hydrogen peroxide or peroxy acids. For 2-aminopyrazine derivatives, oxidation can lead to the formation of 2-aminopyrazine 1-oxides. rsc.org The specific site of N-oxidation in this compound would be influenced by the electronic effects of the substituents. The N1 nitrogen, being para to the electron-donating amino group, might be more susceptible to oxidation than the N4 nitrogen.

Reduction: The pyrazine ring can be fully reduced to a piperazine ring under various conditions. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or dissolving metal reductions (e.g., sodium in ethanol). youtube.com The reduction of the pyrazine ring in this compound would yield the corresponding 2-(tetrahydrofuran-2-yl)piperazin-5-amine, a saturated heterocyclic system with multiple stereocenters.

Reactivity of the Aminopyrazine Moiety

The exocyclic amino group at the C2 position is a key site of reactivity, behaving as a typical primary aromatic amine. It can readily undergo reactions such as acylation and alkylation and can also participate in cyclization reactions to form fused heterocyclic systems.

Amine Functional Group Transformations (e.g., acylation, alkylation)

Acylation: The primary amino group of this compound is nucleophilic and can be readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This leads to the formation of the corresponding amides. For instance, aminopyrazines have been efficiently coupled with various aryl and heteroaryl carboxylic acids using activating agents like methanesulfonyl chloride and N-methylimidazole or 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce biologically relevant pyrazine carboxamides. researchgate.netnih.gov

Alkylation: N-alkylation of the amino group is also a feasible transformation. Reductive alkylation, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., formic acid), is a common method for preparing N-monosubstituted 2-aminopyridines and 2-aminopyrimidines, which serve as close analogs. researchgate.net Direct alkylation with alkyl halides can also occur, although care must be taken to control the degree of alkylation and to avoid potential side reactions at the ring nitrogen atoms.

| Transformation | Reagents | Product Type | Reference Analogy |

|---|---|---|---|

| Acylation | Benzoyl Chloride, Pyridine (B92270) | N-(5-(tetrahydrofuran-2-yl)pyrazin-2-yl)benzamide | researchgate.net |

| Reductive Alkylation | Benzaldehyde, Formic Acid | N-Benzyl-5-(tetrahydrofuran-2-yl)pyrazin-2-amine | researchgate.net |

Cyclization Reactions involving the Amino Group

The amino group, in conjunction with an adjacent ring nitrogen (N1), forms an amidine-like system that is a powerful synthon for the construction of fused heterocyclic rings. These cyclocondensation reactions typically involve reaction with 1,2- or 1,3-bielectrophilic reagents. nih.govbeilstein-journals.org

For example, reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of fused pyridopyrazines or pyrimidopyrazines, respectively. nih.gov Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and a third component have been used to construct complex fused systems, highlighting the versatility of the amino-azine motif. nih.gov Another common transformation is the reaction with reagents that lead to fused triazole rings, such as in the synthesis of triazolopyrazines. researchgate.net The specific outcome of these reactions depends on the nature of the bielectrophile and the reaction conditions. For instance, the reaction of 2-aminopyrazine with aqueous formaldehyde (B43269) under acidic conditions has been shown to lead to complex polycyclic structures via cyclocondensation. researchgate.net

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) moiety is a key structural feature of the title compound. Its reactivity, particularly concerning ring stability and stereochemistry, is of significant interest in synthetic chemistry.

While specific studies on the ring-opening of this compound are not extensively documented, theoretical investigations into the cleavage of the THF ring provide insight into its potential reactivity. Density functional theory (DFT) studies have explored the ring-opening of unsubstituted THF by frustrated Lewis pairs (FLPs). nih.govresearchgate.netbohrium.com These studies suggest that the interaction between a Lewis acidic center and the THF oxygen atom, coupled with a Lewis basic center, can facilitate the cleavage of a C-O bond.

The activation energy for such a reaction is highly dependent on the nature of the FLP. nih.govresearchgate.net For instance, theoretical calculations on dimethylxanthene-scaffold FLPs show that the activation barrier is sensitive to the specific Lewis acid and base pair used. nih.govresearchgate.net The key factor in determining the activation energy is often the deformation energy required to distort the THF ring into its transition state geometry. nih.govresearchgate.net

| Lewis Base (G15) | Calculated ΔG‡ (kcal/mol) |

|---|---|

| P | 29.6 |

| As | 33.8 |

| Sb | 39.6 |

| Bi | 47.7 |

| N | 58.1 |

These theoretical findings indicate that, under specific conditions with appropriate reagents like FLPs, the tetrahydrofuran ring in this compound could potentially undergo ring-opening reactions. nih.govresearchgate.net The reaction would likely proceed via a donor-acceptor mechanism between the FLP and the THF moiety. nih.govresearchgate.net

The C2 position of the tetrahydrofuran ring is a chiral center. While literature specifically detailing stereoselective transformations at this center for this compound is scarce, related structures provide insights. For example, the R-configuration of the chiral center in (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine has been confirmed by X-ray crystallography, demonstrating the importance of stereochemistry in related heterocyclic compounds. nih.gov General methodologies for the stereoselective synthesis of trans-2,5-oligo-tetrahydrofurans have been developed, which could potentially be adapted for transformations of the existing stereocenter, although this remains an area for further research.

Cross-Coupling Reactions and Heterocyclic Annulation

The pyrazin-2-amine core offers multiple sites for functionalization, particularly through cross-coupling and annulation reactions, which are powerful tools for building molecular complexity.

While direct examples using this compound as a substrate are not prominent, studies on analogous systems highlight the potential of the pyrazine ring to participate in such transformations. A common strategy involves the introduction of a leaving group, such as a halogen, at the C5 position to enable cross-coupling. For instance, Suzuki cross-coupling reactions have been successfully employed to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide precursor. mdpi.comnih.gov This demonstrates the feasibility of forming new carbon-carbon bonds at the C5 position of the pyrazine ring.

| Component | Reagent/Condition |

|---|---|

| Substrate | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| Coupling Partner | Various aryl/heteroaryl boronic acids/pinacol esters |

| Catalyst | Pd(PPh3)4 |

| Base | Potassium phosphate |

| Solvent | 1,4-Dioxane |

The amino group at the C2 position can also influence reactivity and serve as a handle for further reactions. The reactivity of aminopyrazoles, which are structurally similar to aminopyrazines, has been extensively studied for the synthesis of fused heterocyclic systems. nih.gov 5-Aminopyrazoles act as versatile precursors in condensation reactions with various bielectrophiles to form fused pyrazoloazines. nih.gov This suggests that the 2-amino group of this compound could potentially be used in cyclization and condensation reactions to construct fused-ring systems, such as pyrazolo[1,5-a]pyrimidines or related heterocycles. nih.gov

Photochemical and Electrochemical Transformations

A review of the current scientific literature reveals a lack of specific studies focused on the photochemical and electrochemical transformations of this compound. While pyrazine and its derivatives can exhibit interesting photochemical and electrochemical properties, dedicated research on this particular compound has not been reported. Therefore, its behavior under photochemical or electrochemical conditions remains an area open to future investigation.

Advanced Applications and Future Directions

Potential as Scaffolds for Drug Discovery and Development

The 2-aminopyrazine (B29847) framework, a core component of 5-(tetrahydrofuran-2-yl)pyrazin-2-amine, is a recognized "privileged scaffold" in medicinal chemistry. doaj.orgnih.gov This class of structures is frequently found in molecules with a wide array of biological activities, suggesting that they possess the ideal combination of structural and electronic features for interacting with diverse biological targets. documentsdelivered.comfrontiersin.org The pyrazine (B50134) ring is a key constituent in several FDA-approved drugs, including the anticancer agent Bortezomib and the antiviral Favipiravir, underscoring its therapeutic relevance. doaj.orgarabjchem.org

Derivatives of aminopyrazine have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. documentsdelivered.comnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many enzymes and receptors. The incorporation of a tetrahydrofuran (B95107) group adds a three-dimensional character to the otherwise planar aminopyrazine scaffold. This feature can enhance binding affinity and selectivity for protein targets by accessing deeper or more complex binding pockets. The tetrahydrofuran ring itself is present in numerous biologically active natural products and synthetic drugs, where it can influence properties like solubility and metabolic stability. nih.gov

The combination of the proven 2-aminopyrazine pharmacophore with the favorable properties of the tetrahydrofuran moiety makes this compound an attractive starting point for developing new therapeutic agents. Its structure can be systematically modified to optimize activity against a variety of diseases, from cancers to infectious diseases.

Applications in Materials Science and Optoelectronics

Pyrazine derivatives are gaining considerable attention in materials science due to their unique electronic characteristics, which make them suitable for a range of optoelectronic applications. japsonline.com The pyrazine ring is electron-deficient, a property that facilitates favorable charge transfer dynamics when incorporated into larger π-conjugated systems. japsonline.comnih.gov This has led to their use in developing novel materials for solar cells, light-emitting diodes, and functional polymers. arabjchem.orgjapsonline.com

Recent studies have shown that pyrazine is a more efficient luminophore than benzene (B151609) for creating photoluminescent (PL) materials. doaj.orgresearchgate.net Pyrazine-based compounds often exhibit fluorescence emissions that are red-shifted (moved to longer wavelengths) and stronger compared to their benzene-based counterparts. doaj.orgresearchgate.net This phenomenon is attributed to the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in pyrazinyl compounds. doaj.orgresearchgate.net

The electron-withdrawing nature of the pyrazine ring is particularly effective in "push-pull" molecular architectures, where it is connected to an electron-donating group through a π-conjugated system. nih.gov This arrangement promotes intramolecular charge transfer (ICT) upon photoexcitation, a process fundamental to the function of many fluorescent sensors and optoelectronic materials. nih.govnih.gov By modifying the substituents on the pyrazine ring, the color and intensity of the emitted light can be precisely tuned. For example, replacing a pyridine (B92270) ring with a pyrazine ring in certain biheteroaryl compounds has been shown to cause a significant bathochromic (red) shift of 60-70 nm in the emission wavelength. nih.gov Some pyrazine derivatives have also been observed to exhibit room temperature phosphorescence, a less common form of luminescence with applications in sensing and imaging. doaj.orgresearchgate.net

| Compound Type | Key Structural Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Pyrazines | Comparison with benzene analogs | Red-shifted and enhanced fluorescence; room temperature phosphorescence | Organic PL materials | doaj.orgresearchgate.net |

| Push-Pull Chromophores | Pyrazine as electron-acceptor | Intramolecular Charge Transfer (ICT), strong emission solvatochromism | Fluorescent sensors | nih.gov |

| Pyrazine-Pyridone Biheteroaryls | Pyrazine replacing pyridine ring | Large bathochromic shift (~60-70 nm) in emission | Fluorescence sensors for metal ions (e.g., Zn²⁺) | nih.gov |

| Aryl-substituted Pyrazines | Multi-branched structure | Strong emission intensity dependent on branching pattern | Emissive materials | nih.gov |

The incorporation of pyrazine units into polymers and frameworks has led to the development of advanced functional materials. Pyrazine-based π-conjugated polymers are being explored for use in photovoltaic devices and other optical applications. arabjchem.org A polymer known as poly(hexaazatrinaphthalene) (PHATN), which features pyrazine units, has been demonstrated as a universal cathode material for fast-charge rechargeable metal batteries, including sodium-ion, magnesium, and aluminum batteries. nih.gov The electron-deficient pyrazine sites within the polymer act as redox centers that can reversibly interact with metal ions, enabling high capacity and stability. nih.gov

Furthermore, pyrazine derivatives are used as building blocks for two-dimensional conjugated metal-organic frameworks (2D c-MOFs). researchgate.netrsc.org These materials possess high electrical conductivity and a porous structure, making them promising candidates for energy storage applications, such as electrodes in zinc-ion batteries. researchgate.net The pyrazine groups within the MOF structure serve as active sites for storing charge. researchgate.net

The two nitrogen atoms of the pyrazine ring make it an excellent ligand for coordinating with metal ions. It can act as a simple monodentate ligand, binding to a single metal center, or more commonly, as a bridging ligand that links two or more metal centers. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). documentsdelivered.comnih.govresearchgate.net

Pyrazine and its derivatives, including 2-aminopyrazine, have been used to synthesize a wide variety of coordination compounds with transition metals such as ruthenium (Ru), osmium (Os), cobalt (Co), and copper (Cu). nih.govresearchgate.netnih.gov In these structures, the pyrazine derivative can behave as a bidentate ligand, coordinating to a metal ion through one of the ring nitrogen atoms and the nitrogen of a substituent group (like an amino or imine group). nih.govjapsonline.com

The resulting metal complexes and MOFs exhibit a range of interesting properties. For instance, pyrazine-bridged metal complexes are crucial for studying metal-metal communication, where the electronic effects are transmitted from one metal center to another through the ligand bridge. nih.gov Cobalt(II) coordination polymers constructed with 2-aminopyrazine have been shown to exhibit single-ion magnet behavior, a property relevant to high-density information storage and quantum computing. nih.gov The formation of 2D and 3D frameworks using pyrazine ligands creates porous materials with applications in gas adsorption and separation. documentsdelivered.comarabjchem.org

| Metal Ion(s) | Pyrazine Ligand Type | Resulting Structure | Notable Property/Application | Reference |

|---|---|---|---|---|

| Ru(II), Os(II) | Pyrazine | 2D Metal-Organic Framework (MOF) | Layered framework with high thermal stability | researchgate.net |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Coordination Complex | Potential anticancer and antibacterial activity | japsonline.com |

| Co(II) | 2-Aminopyrazine | 2D Coordination Polymer | Single-ion magnet (SIM) behavior | nih.gov |

| Zn(II) | Tetrakis(4-carboxyphenyl)pyrazine | 3D Metal-Organic Framework (MOF) | High porosity for CO₂ and hydrocarbon adsorption | arabjchem.org |

| Ru(III) | Various pyrazine derivatives | Octahedral Complexes | Potential antifungal activity | nih.govrsc.org |

Role in Chemical Biology Research

In chemical biology, pyrazine derivatives are being developed as tools to study biological processes in living systems. Their favorable photophysical properties, particularly fluorescence, make them excellent candidates for the design of chemical probes. frontiersin.orgnih.gov A novel fluorescent probe with a donor-acceptor-donor (D-A-D) structure, using pyrazine as the central acceptor, has been developed for long-term live cell imaging. frontiersin.orgnih.gov This charge-neutral probe can permeate cell membranes and exhibits high photostability and low cytotoxicity, allowing for the dynamic monitoring of cellular events over extended periods. frontiersin.orgnih.gov

Fluorescent-labeled chemical probes incorporating pyrazine have also been designed to study the molecular mechanisms of biologically active compounds. For example, a pyrazine-fused derivative was used to create a fluorescent probe to investigate the inhibition of osteoclast differentiation, a process relevant to bone diseases. nih.gov The development of such probes is crucial for visualizing the distribution and interaction of small molecules within cells, providing insights that are not attainable through other methods. The unique properties of pyrazine-containing fluorophores, such as large Stokes shifts and tunable emission wavelengths, make them highly valuable for creating the next generation of bioimaging tools. nih.govnih.gov

Computational Design of Novel Derivatives

Computational chemistry plays a pivotal role in modern chemical research, accelerating the discovery and optimization of new molecules. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are widely applied to the design of novel pyrazine derivatives. doaj.orgjapsonline.comresearchgate.net These methods allow researchers to predict how a molecule will interact with a specific biological target, such as an enzyme or receptor, and what structural modifications are likely to improve its potency and selectivity. nih.govjapsonline.com

For example, molecular docking studies have been used to rationalize the activity of pyrazine-linked compounds as selective inhibitors of histone deacetylases (HDACs), an important class of anticancer targets. researchgate.net These simulations provide a detailed view of the binding mode, revealing key interactions like hydrogen bonds and coordination with a zinc ion in the enzyme's active site. researchgate.net Similarly, 3D-QSAR studies on pyrazine derivatives have helped identify the specific structural features required for inhibiting PIM-1 kinase, another cancer-related target. japsonline.com

These computational approaches are not limited to drug discovery. Density Functional Theory (DFT) is used to study the electronic properties of pyrazine-based materials to predict their suitability for optoelectronic applications. science.gov By calculating parameters like the HOMO-LUMO energy gap, scientists can design molecules with desired absorption and emission characteristics. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool used to evaluate the drug-like properties of newly designed pyrazine compounds early in the discovery process. doaj.orgnih.gov The synergy between computational design and chemical synthesis allows for a more rational and efficient exploration of the vast chemical space accessible from scaffolds like this compound.

Unexplored Reactivity and Synthetic Opportunities

The chemical architecture of this compound offers a rich tapestry of potential, yet largely unexplored, chemical transformations. The pyrazine ring, being electron-deficient, presents distinct reactivity patterns, while the tetrahydrofuran and amine substituents provide avenues for diverse functionalization.

Unexplored Reactivity

The pyrazine core of the molecule is susceptible to a range of reactions that remain to be systematically investigated for this specific compound. The presence of the amino group at the 2-position and the tetrahydrofuran-2-yl group at the 5-position significantly influences the regioselectivity of these potential reactions.

Key areas of unexplored reactivity include:

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could enable the direct introduction of various functional groups onto the pyrazine ring. nih.gov The positions ortho and meta to the existing substituents would be primary targets for such transformations, potentially leading to a diverse library of novel derivatives.

Metalation and Cross-Coupling: The pyrazine ring can be subjected to directed ortho-metalation or halogen-metal exchange reactions, followed by quenching with a variety of electrophiles. researchgate.net This would allow for the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents, significantly expanding the chemical space around the core structure. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be employed on halogenated derivatives of the parent compound to introduce aryl, heteroaryl, and amino groups. researchgate.net

Reactions of the Amino Group: The primary amine at the 2-position is a versatile handle for a multitude of transformations. These include acylation, sulfonylation, and the formation of Schiff bases, ureas, and thioureas. nih.govresearchgate.netmdpi.com Such modifications could be used to modulate the electronic properties and biological activity of the molecule.

Tetrahydrofuran Ring Modification: The tetrahydrofuran moiety, while generally stable, can undergo ring-opening reactions under specific acidic or Lewis acidic conditions. nih.gov Furthermore, the stereochemistry of the tetrahydrofuran ring introduces the possibility of diastereoselective reactions on the pyrazine core, an aspect that remains entirely unexplored.

The following table summarizes potential unexplored reactions and the expected classes of products:

| Reaction Type | Potential Reagents | Target Site | Potential Product Class |

| C-H Arylation | Aryl halides, Pd catalyst | Pyrazine C-3 or C-6 | Aryl-substituted pyrazinamines |

| Metalation/Alkylation | n-BuLi, then Alkyl halide | Pyrazine C-3 or C-6 | Alkyl-substituted pyrazinamines |

| Acylation | Acyl chlorides, Base | Amino group | N-Acyl pyrazinamines |